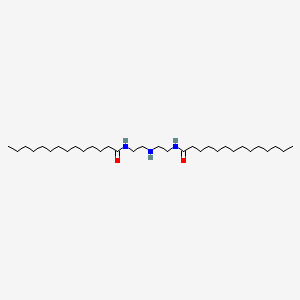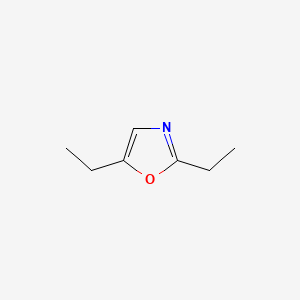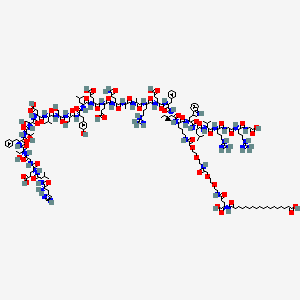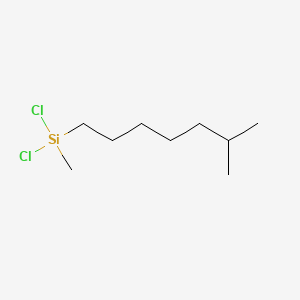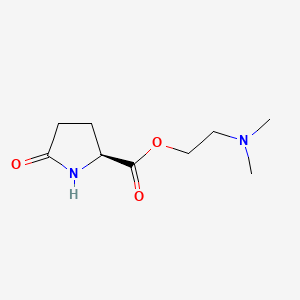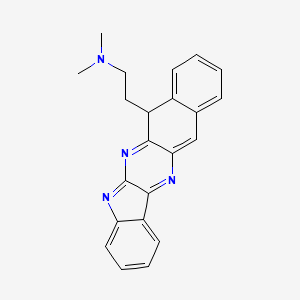
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a benzoindole fused with a quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline typically involves a multi-step process. One common method is the cyclo-condensation reaction, where anthraquinone derivatives are used as starting materials. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclo-condensation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br2) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development .
Aplicaciones Científicas De Investigación
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It also interacts with specific enzymes, inhibiting their activity and affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: A closely related compound with similar structural features and applications.
Indolo[2,3-b]quinoline: Another related compound known for its anticancer and antiviral properties.
Uniqueness
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline stands out due to its unique combination of a benzoindole and quinoxaline ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
156810-64-9 |
|---|---|
Fórmula molecular |
C22H20N4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,12,15,17,19-decaen-14-yl)ethanamine |
InChI |
InChI=1S/C22H20N4/c1-26(2)12-11-16-15-8-4-3-7-14(15)13-19-20(16)25-22-21(23-19)17-9-5-6-10-18(17)24-22/h3-10,13,16H,11-12H2,1-2H3 |
Clave InChI |
HNKCQYVZCLBPPH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1C2=CC=CC=C2C=C3C1=NC4=NC5=CC=CC=C5C4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




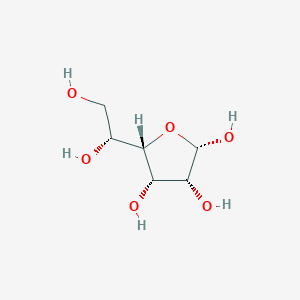
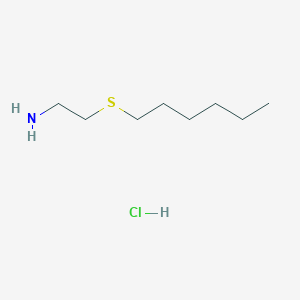

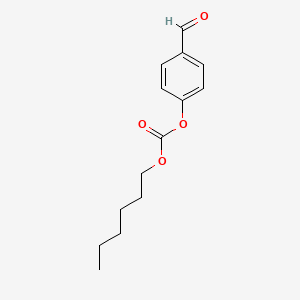
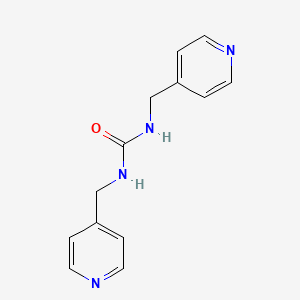
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

